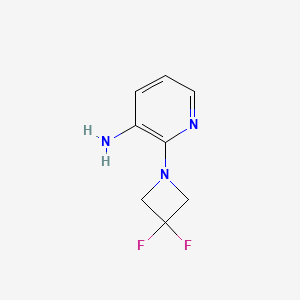

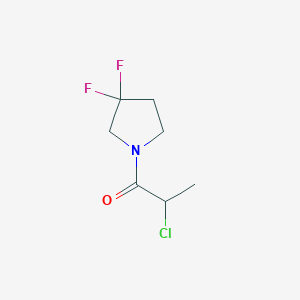

3-(フルオロメチル)ピペリジン-1-カルボキシミドアミド

概要

説明

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .科学的研究の応用

製薬試験

ピペリジン誘導体は、製薬試験において、薬物開発における正確な結果を確保するための参照標準として一般的に使用されます .

治療的用途

これらの化合物は、抗癌、抗ウイルス、抗マラリア、抗菌、抗真菌、降圧、鎮痛、抗炎症、抗アルツハイマー病、および抗精神病治療を含むさまざまな治療分野で有望であることが示されています .

化学合成

ピペリジン誘導体は、さまざまな他の化合物の形成につながる分子内および分子間反応に関与しており、これは化学合成プロセスにおいて重要になる可能性があります .

イオンチャネル阻害

心臓肥大の治療のためのイオンチャネルTR-PV1阻害剤の使用を述べた特許出願があります . 「3-(フルオロメチル)ピペリジン-1-カルボキシミドアミド」がこの目的で使用されているとは明示されていませんが、その構造的特性により関連する可能性があります.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3-(Fluoromethyl)piperidine-1-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as EGFR, BRAF, and CDK2 . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. The compound’s ability to inhibit these enzymes suggests its potential use as an antiproliferative agent in cancer treatment .

Cellular Effects

3-(Fluoromethyl)piperidine-1-carboximidamide has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by targeting key signaling pathways such as EGFR and BRAF . Additionally, it can modulate gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 3-(Fluoromethyl)piperidine-1-carboximidamide involves its interaction with specific biomolecules. It binds to and inhibits enzymes like EGFR, BRAF, and CDK2, leading to the suppression of their activity . This inhibition can result in the downregulation of signaling pathways that promote cell proliferation and survival. Furthermore, the compound can induce changes in gene expression, contributing to its antiproliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Fluoromethyl)piperidine-1-carboximidamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for sustained inhibition of target enzymes . Its degradation over time can lead to a decrease in its efficacy, highlighting the need for careful consideration of its stability in experimental setups .

Dosage Effects in Animal Models

The effects of 3-(Fluoromethyl)piperidine-1-carboximidamide vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as off-target interactions and cellular damage . Understanding the dosage-dependent effects is crucial for optimizing its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

3-(Fluoromethyl)piperidine-1-carboximidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall efficacy and safety. Detailed studies on its metabolic pathways are essential for understanding its pharmacokinetics and optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of 3-(Fluoromethyl)piperidine-1-carboximidamide within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect its localization and accumulation in specific tissues, influencing its therapeutic effects. Understanding the transport and distribution mechanisms is vital for optimizing its delivery and efficacy .

Subcellular Localization

The subcellular localization of 3-(Fluoromethyl)piperidine-1-carboximidamide plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy. Detailed studies on its subcellular localization are essential for understanding its mechanism of action and optimizing its therapeutic potential .

特性

IUPAC Name |

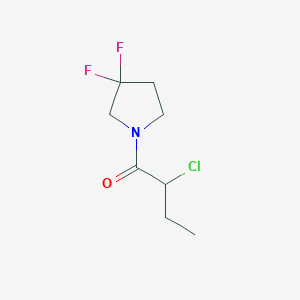

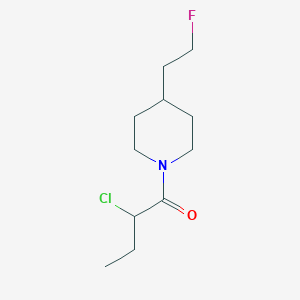

3-(fluoromethyl)piperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN3/c8-4-6-2-1-3-11(5-6)7(9)10/h6H,1-5H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBSPBAPAQAPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=N)N)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。